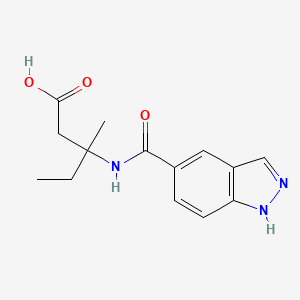
5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyrazole-based molecule that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile is not yet fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators such as prostaglandins.
Biochemical and physiological effects:
Studies have shown that 5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile exhibits significant biochemical and physiological effects. This compound has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation and pain. Additionally, it has been shown to inhibit the proliferation of cancer cells, making it a potential candidate for the development of new anticancer drugs.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile in lab experiments is its potent anti-inflammatory and analgesic activities. This makes it a useful tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Therefore, caution should be exercised when handling this compound.
Future Directions
There are several future directions for the study of 5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile. One of the potential directions is the development of new drugs based on this compound for the treatment of inflammation-related disorders such as arthritis. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Furthermore, the potential anticancer activity of this compound needs to be explored further to determine its suitability as a candidate for the development of new anticancer drugs.
Conclusion:
In conclusion, 5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile is a pyrazole-based molecule that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound exhibits potent anti-inflammatory and analgesic activities and has been reported to inhibit the proliferation of cancer cells. Further studies are needed to fully understand the mechanism of action of this compound and explore its potential applications in the development of new drugs for the treatment of inflammation-related disorders and cancer.
Synthesis Methods
The synthesis of 5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile has been achieved using various methods. One of the commonly used methods involves the reaction of 3,4-dihydroisoquinoline-1(2H)-carboxylic acid with ethyl 2-cyano-3-methylpyrazine-4-carboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is then refluxed for several hours to obtain the desired product.
Scientific Research Applications
5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of inflammation-related disorders such as arthritis.
properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-17-14(13(8-15)9-16-17)18-7-6-11-4-2-3-5-12(11)10-18/h2-5,9H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQAZFOHMTWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride](/img/structure/B7360045.png)
![4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane](/img/structure/B7360047.png)
![[(3S,4S)-4-(1-methylimidazol-4-yl)pyrrolidin-3-yl]-spiro[2H-indole-3,1'-cyclobutane]-1-ylmethanone](/img/structure/B7360068.png)
![tert-butyl 4-[(4-ethoxycarbonyl-2-methylpyrazol-3-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]azepane-1-carboxylate](/img/structure/B7360076.png)
![tert-butyl 4-[(5-ethoxycarbonylfuran-2-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B7360077.png)
![tert-butyl (3S)-3-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methoxycarbonylthiophen-2-yl)methyl]amino]piperidine-1-carboxylate](/img/structure/B7360082.png)
![(2S)-4-methyl-2-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]pentanoic acid](/img/structure/B7360090.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethyl)propan-1-amine](/img/structure/B7360093.png)
![2-(3-acetylphenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]acetamide](/img/structure/B7360104.png)

![N-[(5-oxopyrrolidin-3-yl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B7360108.png)
![N-[[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7360129.png)
![2-Cyclopropyl-1-[4-(hydroxymethyl)-5-methylfuran-2-carbonyl]piperidin-4-one](/img/structure/B7360134.png)
![N-methyl-N-[1-[(2-phenyl-1,3-oxazol-5-yl)methyl]piperidin-4-yl]methanesulfonamide](/img/structure/B7360142.png)